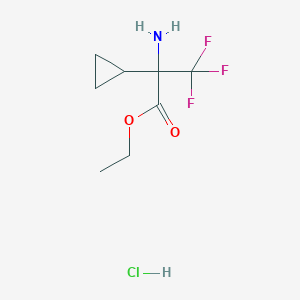

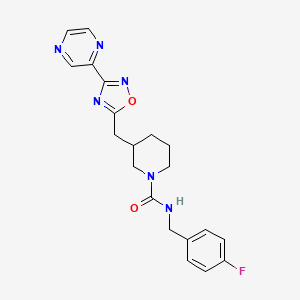

![molecular formula C13H10N2O5S B2882663 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid CAS No. 866152-23-0](/img/structure/B2882663.png)

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It has additional functional groups including a nitro group (-NO2), an amino group (-NH2), and a methyl group (-CH3) attached to the benzene ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, nitro compounds can generally be prepared in several ways. These include the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (indicating aromaticity), a carboxylic acid group (-COOH), a nitro group (-NO2), an amino group (-NH2), and a methyl group (-CH3). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the nitro group could potentially undergo reduction reactions to form amines, and the carboxylic acid group could participate in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound having acidic properties. The nitro group could contribute to the compound’s reactivity .Scientific Research Applications

Synthesis and Chemical Education

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, serves as a practical exercise in organic chemistry courses, illustrating Fischer esterification reactions. This process involves a one-pot reaction, highlighting the synthesis and purification techniques essential for organic chemistry education (Kam, Levonis, & Schweiker, 2020).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid, have been explored as sensitizers for Eu(III) and Tb(III) luminescence. These studies focus on the potential of such compounds in enhancing luminescent properties, which is crucial for various applications in material science and bioimaging (Viswanathan & Bettencourt-Dias, 2006).

Solute Transfer Studies

Investigations into the solute transfer properties of various compounds, including nitrobenzoic acids, provide insights into their solubility and interaction with solvents. Such studies are fundamental in understanding the chemical properties and potential applications of these compounds in various solvents and conditions (Hart et al., 2015).

Coordination Chemistry

Research on thiophenyl-derivatized nitrobenzoato antennas explores their ability to form coordination complexes, which is pivotal for developing new materials with specific magnetic, optical, or catalytic properties. The study of these complexes, including their synthesis, structural characterization, and luminescence properties, contributes significantly to the field of coordination chemistry and material science (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

properties

IUPAC Name |

4-methyl-3-[(3-nitrobenzoyl)amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5S/c1-7-6-21-11(13(17)18)10(7)14-12(16)8-3-2-4-9(5-8)15(19)20/h2-6H,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOPMXBHLASXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

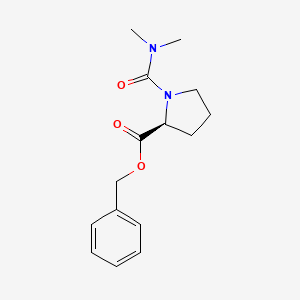

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2882581.png)

![N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2882582.png)

![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)

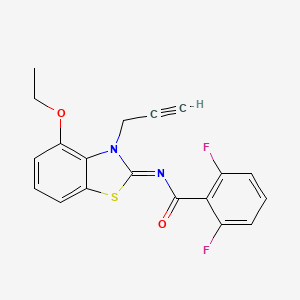

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2882584.png)

![5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2882585.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2882586.png)

![2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882592.png)

![4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2882593.png)

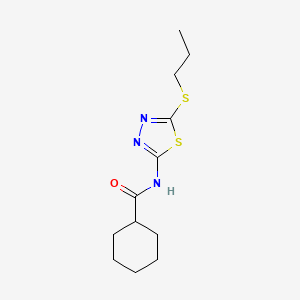

![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2882597.png)